

Biophysical Characteristics of 6-TAMRA Cadaverine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6-TAMRA cadaverine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biophysical characteristics, experimental protocols, and applications of **6-TAMRA cadaverine**, a widely used fluorescent probe in biological research and drug development. 6-TAMRA (6-carboxytetramethylrhodamine) is a bright, photostable orange-red fluorescent dye. The cadaverine linker provides a primary amine group, making it a versatile tool for covalent labeling of biomolecules through various conjugation strategies.

Core Biophysical Properties

6-TAMRA cadaverine is valued for its strong fluorescence and compatibility with common fluorescence microscopy and flow cytometry setups. Its key biophysical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C30H34N4O4	[1][2]
Molecular Weight	514.62 g/mol	[1][2]
Excitation Maximum (λ_{ex})	~552 nm	[3][4]
Emission Maximum (λ_{em})	~578 nm	[3][4]
Molar Extinction Coefficient (ϵ)	~90,000 cm ⁻¹ M ⁻¹	[3]
Fluorescence Quantum Yield (Φ)	~0.1 (for 6-TAMRA NHS ester)	[5]
Fluorescence Lifetime (τ)	1-6 ns (typical for rhodamine dyes)	[1][6][7][8][9]
Solubility	Soluble in DMSO and DMF	[3][4]
Storage	Store at -20°C, protected from light	[3][4]

Note: The fluorescence quantum yield is for the closely related 6-TAMRA NHS ester, as a specific value for **6-TAMRA cadaverine** is not readily available. The fluorescence lifetime is a general range for rhodamine-based dyes.

Experimental Protocols and Applications

6-TAMRA cadaverine's primary amine allows for its conjugation to biomolecules through two main strategies: transglutaminase-mediated labeling and carbodiimide-mediated (EDC) coupling.

Transglutaminase-Mediated Labeling

This method allows for the site-specific labeling of proteins containing accessible glutamine residues.[10][11] Microbial transglutaminase (mTG) catalyzes the formation of a stable isopeptide bond between the γ -carboxamide group of a glutamine residue and the primary amine of **6-TAMRA cadaverine**. [3][12][13] This technique is particularly useful for labeling proteins with a specific recognition tag for the enzyme, ensuring a high degree of homogeneity in the labeled product.[3][10]

Experimental Protocol: Site-Specific Labeling of a Q-tag Fusion Protein

This protocol is adapted from a method for labeling Q-tag fusion proteins with amine-containing probes.[10]

- Protein Preparation: Express and purify the target protein fused with a transglutaminase recognition sequence (Q-tag).
- Reaction Setup: In a microcentrifuge tube, combine the following:
 - Purified Q-tag fusion protein (e.g., to a final concentration of 10-50 μ M)
 - **6-TAMRA cadaverine** (e.g., 5-10 fold molar excess over the protein)
 - Microbial Transglutaminase (mTG) (e.g., 1-5 μ M)
 - Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)
- Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.
- Quenching (Optional): The reaction can be stopped by adding a transglutaminase inhibitor or by heat inactivation.
- Purification: Remove excess, unreacted **6-TAMRA cadaverine** and the enzyme using size-exclusion chromatography (e.g., a desalting column) or dialysis.
- Analysis: Confirm labeling efficiency and purity using SDS-PAGE with in-gel fluorescence scanning and protein staining.

Carbodiimide-Mediated (EDC) Coupling

This method is used to conjugate **6-TAMRA cadaverine** to biomolecules containing carboxyl groups, such as the C-terminus of proteins or acidic amino acid residues (aspartic and glutamic acid).[6] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a reactive intermediate that readily reacts with the primary amine of **6-TAMRA cadaverine** to form a stable amide bond.

Experimental Protocol: Labeling a Protein with Exposed Carboxyl Groups

- Reagent Preparation:
 - Dissolve the protein to be labeled in a suitable buffer (e.g., 0.1 M MES, pH 6.0).
 - Prepare a stock solution of **6-TAMRA cadaverine** in anhydrous DMSO or DMF.
 - Prepare a fresh solution of EDC in reaction buffer immediately before use.
- Activation:
 - Add EDC to the protein solution to a final concentration of 2-5 mM.
 - For increased efficiency and stability of the active intermediate, N-hydroxysuccinimide (NHS) or sulfo-NHS can be added to a final concentration of 5-10 mM.
 - Incubate for 15-30 minutes at room temperature.
- Conjugation:
 - Add the **6-TAMRA cadaverine** stock solution to the activated protein solution (typically a 10- to 50-fold molar excess of the dye).
 - Adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine-containing buffer (e.g., phosphate buffer) to facilitate the reaction with the amine.
 - Incubate for 2 hours to overnight at room temperature, protected from light.
- Quenching: Stop the reaction by adding an amine-containing buffer (e.g., Tris-HCl) or hydroxylamine to a final concentration of 10-50 mM.
- Purification: Remove unreacted dye and byproducts by size-exclusion chromatography or dialysis.

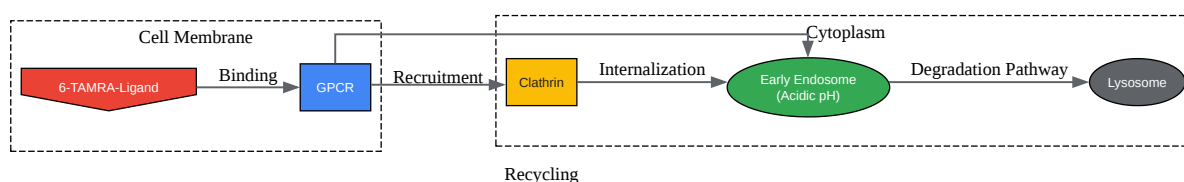
Applications in Research and Drug Development

The bright and stable fluorescence of 6-TAMRA makes it a valuable tool for a variety of applications:

- Fluorescence Microscopy and Imaging: Labeled proteins or other biomolecules can be visualized in fixed or live cells to study their localization, trafficking, and dynamics.[14]
- Flow Cytometry: Quantify the expression of cell surface proteins or analyze cell populations based on the fluorescence intensity of labeled probes.[14]
- Fluorescence Resonance Energy Transfer (FRET): 6-TAMRA can serve as an acceptor fluorophore in FRET-based assays to study protein-protein interactions, conformational changes, and enzyme kinetics.[15][16][17][18][19]
- Drug Delivery: **6-TAMRA cadaverine** can be used to label nanoparticles or drug delivery vehicles to track their biodistribution, cellular uptake, and target engagement.[20]
- GPCR Signaling: Fluorescently labeled ligands or antibodies can be used to study G-protein coupled receptor (GPCR) pharmacology, internalization, and signaling pathways.[1][7][8][9]

Visualizations

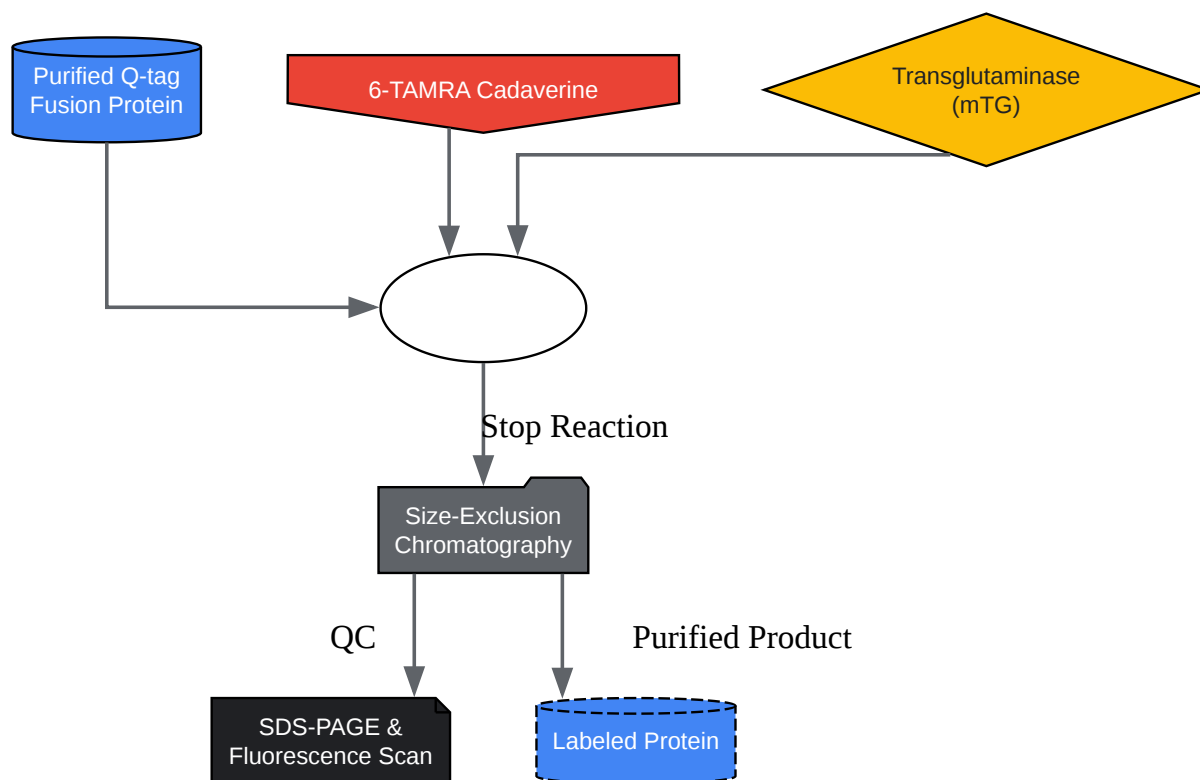
Signaling Pathway: GPCR Internalization



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Caption: GPCR internalization pathway tracked by a 6-TAMRA labeled ligand.

Experimental Workflow: Transglutaminase-Mediated Protein Labeling



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Caption: Workflow for site-specific protein labeling using **6-TAMRA cadaverine**.

This guide provides a foundational understanding of the biophysical properties and applications of **6-TAMRA cadaverine**. For specific experimental optimization, it is recommended to consult the manufacturer's instructions and relevant literature for the particular application.

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References

- 1. Bioorthogonal fluorescent labeling of functional G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transglutaminase-Mediated Conjugations. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Selective covalent labeling of tag-fused GPCR proteins on live cell surface with a synthetic probe for their functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-molecule analysis of fluorescently labeled G-protein–coupled receptors reveals complexes with distinct dynamics and organization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Bioorthogonal Labeling of Class B GPCRs in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Labeling - Products - Zedira GmbH [zedira.com]
- 12. Recent progress in transglutaminase-mediated assembly of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-specific protein labelling and immobilization mediated by microbial transglutaminase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. bluetigerscientific.com [bluetigerscientific.com]
- 15. Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions | MDPI [mdpi.com]
- 17. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. neoplasiaresearch.com [neoplasiaresearch.com]
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